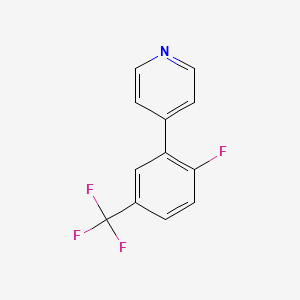

4-(2-Fluoro-5-(trifluoromethyl)phenyl)pyridine

描述

4-(2-Fluoro-5-(trifluoromethyl)phenyl)pyridine is a fluorinated aromatic heterocyclic compound characterized by a pyridine ring substituted with a 2-fluoro-5-(trifluoromethyl)phenyl group. This structure combines electron-withdrawing fluorine and trifluoromethyl groups, which enhance its stability, influence electronic distribution, and modulate intermolecular interactions. Such modifications are critical in medicinal chemistry and materials science, where fluorine substituents are often employed to improve bioavailability, metabolic resistance, and binding affinity . The compound’s unique electronic profile makes it a valuable intermediate in synthesizing pharmaceuticals, agrochemicals, and ligands for catalytic systems.

属性

IUPAC Name |

4-[2-fluoro-5-(trifluoromethyl)phenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F4N/c13-11-2-1-9(12(14,15)16)7-10(11)8-3-5-17-6-4-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYCOFYNHNUERD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C2=CC=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673545 | |

| Record name | 4-[2-Fluoro-5-(trifluoromethyl)phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214383-00-2 | |

| Record name | 4-[2-Fluoro-5-(trifluoromethyl)phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

4-(2-Fluoro-5-(trifluoromethyl)phenyl)pyridine can be synthesized through several methods. One common approach involves the trifluoromethylation of 4-iodobenzene . This reaction typically requires a palladium catalyst and a suitable trifluoromethylating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale trifluoromethylation reactions using specialized equipment to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.

化学反应分析

Types of Reactions

4-(2-Fluoro-5-(trifluoromethyl)phenyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

科学研究应用

Chemistry

4-(2-Fluoro-5-(trifluoromethyl)phenyl)pyridine serves as a crucial building block for synthesizing more complex fluorinated compounds. Its ability to undergo various chemical reactions, such as oxidation and nucleophilic substitution, allows chemists to create derivatives with tailored properties for specific applications.

Biology

Research indicates that this compound exhibits potential biological activities, particularly in antimicrobial and anticancer research. The presence of fluoro and trifluoromethyl groups enhances its interaction with biological molecules, which may inhibit or modulate their activity. Studies have shown that fluorinated compounds can improve binding affinity to target proteins involved in cancer progression and microbial resistance .

Medicine

The compound's unique properties make it a candidate for use as a pharmaceutical intermediate in drug development. Ongoing research is exploring its efficacy against various pathogens and its potential role in treating diseases, particularly those related to microbial resistance .

Industry

In the agrochemical sector, this compound is utilized for developing crop protection products due to its efficacy against pests. Its unique chemical structure contributes to improved performance in formulations designed to protect crops from diseases .

Case Study 1: Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The incorporation of fluorine atoms enhances interactions with bacterial cell membranes, leading to increased potency against pathogens .

Case Study 2: Pharmaceutical Development

In medicinal chemistry, researchers are investigating the compound's potential as an anticancer agent. Preliminary results suggest that it can inhibit specific enzymes involved in cancer cell proliferation, making it a promising candidate for further development into therapeutic agents .

作用机制

The mechanism by which 4-(2-Fluoro-5-(trifluoromethyl)phenyl)pyridine exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes or receptors, influencing various biochemical pathways .

相似化合物的比较

2-(2-Chloro-5-(4-Substituted Phenyl)pyridin-3-yl) Derivatives

Compounds such as those synthesized in (e.g., 2-Amino-4-(2-chloro-5-(4-substitutedphenyl)pyridin-3-yl)-1-(4-substitutedphenyl)-hexahydroquinoline derivatives) feature chloro and substituted phenyl groups. Key differences include:

- Electronic Effects : The trifluoromethyl (-CF₃) group in this compound is a stronger electron-withdrawing group (EWG) than chlorine, leading to greater π-electron deficiency. This enhances electrophilic reactivity and polar interactions in drug-receptor binding .

- Steric Impact : The -CF₃ group’s bulkiness (compared to -Cl) may hinder rotational freedom, affecting conformational stability in biological targets .

2-(2-Chloro-5-(Trifluoromethyl)phenyl)-4-(Trifluoromethyl)pyridine

compares this compound with 2-(2-chlorophenyl)-4-methoxypyridine via NMR data. Key findings:

- Chemical Shifts : The trifluoromethyl group at the 5-position on the phenyl ring causes downfield shifts in ¹H NMR (δ ~8.0–8.5 ppm) due to deshielding effects, contrasting with the upfield shifts induced by electron-donating methoxy groups .

- Melting Points : Trifluoromethyl-substituted derivatives exhibit higher melting points (e.g., 268–287°C in ) compared to chloro analogues (e.g., 210–240°C), attributed to stronger van der Waals interactions and crystal packing efficiency .

2-Fluoro-5-(4-Fluorophenyl)pyridine

highlights the crystal structure of this compound, where dual fluorine substituents create a planar geometry.

Comparison with Piperidine Derivatives

describes the synthesis of 2-((2-fluoro-5-(piperidin-4-ylmethyl)phenyl)thio)-4-(trifluoromethyl)pyridine via pyridine-based intermediates. The inclusion of a thioether linkage and piperidine moiety introduces divergent reactivity (e.g., susceptibility to oxidation) compared to the all-carbon backbone of the target compound .

Antimicrobial Efficacy

reports antimicrobial data for chloro- and nitro-substituted pyridines. Key trends:

Pharmacokinetic Properties

- LogP Values : The trifluoromethyl group elevates logP (estimated ~2.8), favoring blood-brain barrier penetration compared to hydrophilic nitro-substituted analogues (logP ~1.5) .

- Metabolic Resistance: Fluorine substituents reduce CYP450-mediated oxidation, extending half-life relative to non-fluorinated compounds .

Physicochemical Properties

| Property | This compound | 2-Chloro-5-(4-Methylphenyl)pyridine | 2-Fluoro-5-(4-Fluorophenyl)pyridine |

|---|---|---|---|

| Molecular Weight (g/mol) | ~273 | ~248 | ~207 |

| Melting Point (°C) | 275–287 (predicted) | 210–225 | 195–205 |

| LogP (Calculated) | 2.8 | 2.1 | 1.9 |

| ¹H NMR (Aromatic δ, ppm) | 8.2–8.6 | 7.8–8.3 | 7.5–8.0 |

生物活性

4-(2-Fluoro-5-(trifluoromethyl)phenyl)pyridine is a fluorinated aromatic compound that has garnered attention for its potential biological activities, particularly in pharmacology and agrochemistry. The unique structural features of this compound, including the trifluoromethyl group, influence its interaction with biological targets, making it a subject of various studies.

The compound is characterized by:

- Molecular Formula : C11H7F4N

- Molecular Weight : 233.17 g/mol

- Structure : Features a pyridine ring substituted with a fluorinated phenyl group.

1. Nicotinic Acetylcholine Receptor (nAChR) Interaction

Research indicates that derivatives of this compound exhibit significant activity at nicotinic acetylcholine receptors (nAChRs). A study highlighted the synthesis of various analogues that demonstrated high affinity for the α4β2-nAChR subtype, suggesting potential applications in treating addiction and central nervous system disorders. The binding affinity (K_i values) for these compounds ranged from 0.03 to 0.94 nM, indicating strong receptor interactions .

| Compound | K_i (nM) | nAChR Subtype |

|---|---|---|

| 5a | 0.009 | α4β2 |

| 5b | 0.03 | α4β2 |

| 5f | 0.03 | α4β2 |

| 5g | 0.94 | α3β4 |

2. Agrochemical Applications

The compound has also been investigated for its potential as an agrochemical, particularly in developing herbicides and insecticides. Its trifluoromethyl group enhances lipophilicity and biological activity against pests and pathogens. For instance, related trifluoromethylpyridine compounds have shown effective antibacterial properties against Xanthomonas oryzae and Ralstonia solanacearum with EC50 values lower than those of commercial standards .

| Compound Type | Target Organism | EC50 (mg/L) |

|---|---|---|

| Sulfone Derivative | Xanthomonas oryzae | 83 |

| Thioether Derivative | Ralstonia solanacearum | 40 - 78 |

Study on nAChR Antagonism

In a comprehensive study of several analogues, it was found that compounds like 5g were highly selective antagonists for α4β2-nAChR over other subtypes, which could be pivotal in developing therapeutic agents for nicotine addiction . The electrophysiological studies confirmed their antagonistic effects against nicotine-induced responses.

Agrochemical Efficacy

Another study focused on the synthesis of trifluoromethylpyridine derivatives revealed promising insecticidal activities against Plutella xylostella. The results indicated that these compounds could serve as effective alternatives to existing pesticides, demonstrating lower EC50 values compared to traditional agents .

常见问题

Q. Can green chemistry principles be applied to improve the synthesis of this compound?

- Methodological Answer : Solvent-free mechanochemical synthesis reduces waste. Biocatalytic approaches (e.g., engineered P450 enzymes) enable regioselective fluorination. Life-cycle assessment (LCA) metrics compare energy use and E-factors across routes, favoring microwave-assisted or flow-chemistry protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。